molecular formula C8H11N3OS B11528522 6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one

6-Amino-2-(2-methyl-allylsulfanyl)-3H-pyrimidin-4-one

Cat. No.: B11528522
M. Wt: 197.26 g/mol
InChI Key: TYMIWXSTBSUNGN-UHFFFAOYSA-N
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Description

6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature, including in nucleic acids, vitamins, and various pharmaceuticals. This particular compound features an amino group at the 6-position, a thioether group at the 2-position, and a hydroxyl group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves the cyclization of these starting materials to form the pyrimidine ring.

    Aromatization: The intermediate compounds undergo aromatization to stabilize the pyrimidine ring.

    S-Methylation:

    Oxidation: The compounds are then oxidized to form methylsulfonyl derivatives.

    Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioether group.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thioetherized pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog without the thioether and hydroxyl groups.

    2-Thiopyrimidine: Contains a sulfur atom at the 2-position but lacks the amino and hydroxyl groups.

    4-Hydroxypyrimidine: Features a hydroxyl group at the 4-position but lacks the amino and thioether groups.

Uniqueness

6-Amino-2-((2-methylallyl)thio)pyrimidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino, thioether, and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H11N3OS

Molecular Weight

197.26 g/mol

IUPAC Name

4-amino-2-(2-methylprop-2-enylsulfanyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11N3OS/c1-5(2)4-13-8-10-6(9)3-7(12)11-8/h3H,1,4H2,2H3,(H3,9,10,11,12)

InChI Key

TYMIWXSTBSUNGN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC(=CC(=O)N1)N

Origin of Product

United States

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